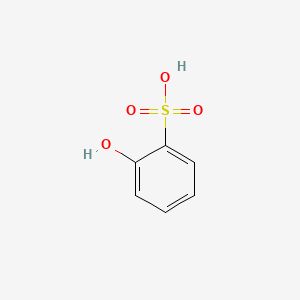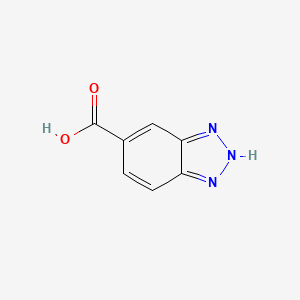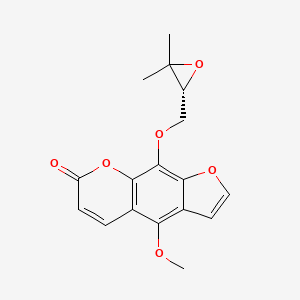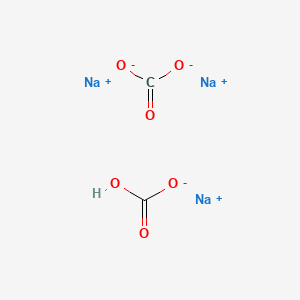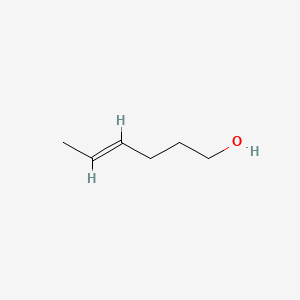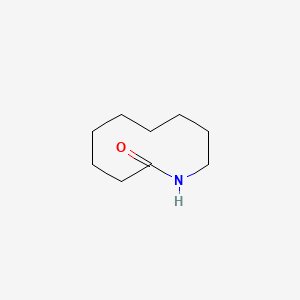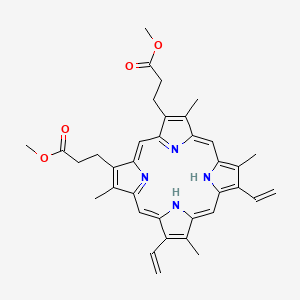![molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3](/img/no-structure.png)
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a chemical compound with the CAS Number: 61363-31-3 . It has a molecular weight of 236.31 . It is available in powder form .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, N-(Adamantan-1-yl)pyrrolidin-2-one (TIM-2) was obtained by the reaction of 1-bromadamantane with pyrrolidin-2-one . Homoadamantane-fused pyrrolidin-2-one (TIM-1) was obtained from β-dicarbonyl derivatives of homoadamantane . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 236.31 . It is stored at a temperature of 4 degrees Celsius .Zukünftige Richtungen
The future directions for research on Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate could include further exploration of its psychotropic activity, as well as its potential applications in the treatment of anxiety and depressive disorders . Additionally, more studies could be conducted to understand its chemical reactions and safety profile.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves the cyclization of a precursor compound followed by esterification.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of ethyl acetoacetate to form the precursor compound.", "Step 2: The precursor compound is cyclized by heating it in ethanol with sodium ethoxide as a catalyst.", "Step 3: The resulting product is then treated with acetic acid to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then esterified with ethanol and sodium bicarbonate as a catalyst to form the final product.", "Step 5: The final product is purified by washing with water, drying with magnesium sulfate, and recrystallization from petroleum ether." ] } | |
CAS-Nummer |
61363-31-3 |
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
YKVJWMKLQRKVNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Kanonische SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




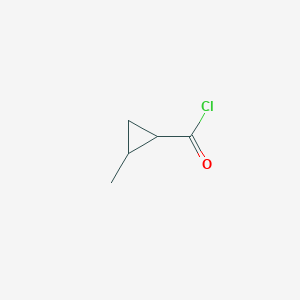
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B3427641.png)

